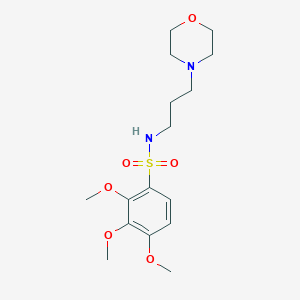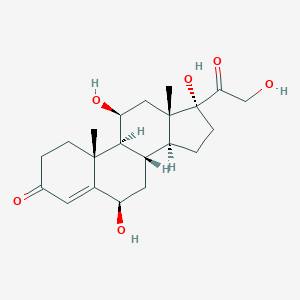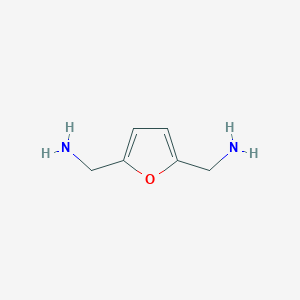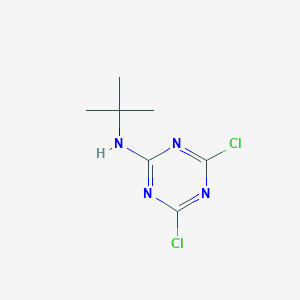
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine
Descripción general
Descripción
“N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” is a chemical compound that belongs to the class of 1,3,5-triazines . It is used as a building block for preparing chiral thiourea organocatalysts .
Synthesis Analysis
The synthesis of “N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” involves the reaction of ammonia with 4,6-di-tert-butyl-2-chloro-1,3,5-triazine . This reaction forms 4,6-di-tert-butyl-1,3,5-triazin-2-amine . In another synthesis method, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Chemical Reactions Analysis
The compound forms extended hydrogen-bond networks in the solid state according to X-ray crystallography . Selected heterocyclic amines were converted to isothiocyanates, and the latter reacted with (S,S)-2-(dimethylamino)cyclohexylamine to give enantiopure 1-hetaryl-3-[2-(dimethylamino)cyclohexyl]thioureas .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” include a density of 1.4±0.0 g/cm³, a molar refractivity of 87.2±0.0 cm³, and a molar volume of 249.0±0.0 cm³ . It also has a polar surface area of 80 Ų and a polarizability of 34.6±0.0 10⁻²⁴ cm³ .Aplicaciones Científicas De Investigación
Drug Nanocarrier Development
This compound has been utilized in the synthesis of well-defined diblock copolymers grafted onto mesoporous silica nanoparticles (MSNs). These MSNs, modified with the compound, exhibit pH-responsive behavior and have potential applications as drug nanocarriers . The ability to control drug release in response to pH changes is particularly valuable in targeting drugs to specific areas of the body, such as cancerous tissues, which often have a different pH environment compared to healthy tissues.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The compound serves as a building block for creating polymer brushes via SI-ATRP. These polymer brushes are grown from the surface of mesoporous silica nanoparticles and can be used for various applications, including controlled drug delivery systems . The SI-ATRP technique allows for precise control over the polymer structure, leading to more effective and targeted drug delivery.
pH-Responsive Polymer Brushes
Poly(2‑(tert-butylamino)ethyl methacrylate) brushes (PTBAEMA), which include the compound in their structure, are grown from mesoporous silica nanoparticles. These brushes are pH-responsive, which means they can swell or collapse in response to pH changes. This property is useful for creating smart materials that can react to environmental stimuli .
Mecanismo De Acción
Direcciones Futuras
The future directions of “N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” could involve further exploration of its use in the synthesis of chiral thiourea organocatalysts . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.
Propiedades
IUPAC Name |
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N4/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPFUMMXOGOLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950009 | |
| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-4,6-dichloro-1,3,5-triazin-2-amine | |
CAS RN |
27282-85-5 | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027282855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






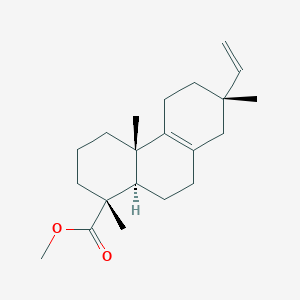
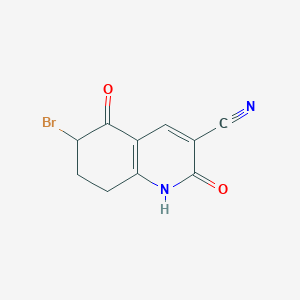
![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)

